molecular formula C11H13Cl2N B13307731 N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine

N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine

Cat. No.: B13307731
M. Wt: 230.13 g/mol
InChI Key: QHMXYJCWQPNHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-Dichlorophenyl)ethyl]cyclopropanamine is a chemical compound of interest in research and development, particularly within medicinal chemistry. It features a cyclopropylamine moiety, a structure known for its significant role in the design of bioactive molecules . The cyclopropyl group is a common pharmacophore in active pharmaceutical ingredients (APIs) due to its ability to influence a compound's metabolic stability, lipophilicity, and three-dimensional conformation . This specific derivative incorporates a 3,4-dichlorophenyl group, a structural element frequently encountered in the synthesis of agrochemicals and pharmaceutical intermediates . Compounds with cyclopropylamine structures have demonstrated value in various therapeutic areas. Research into similar structures has shown potential as inhibitors for targets such as LSD1, which is relevant in oncology , and as monoamine reuptake inhibitors, which are investigated for central nervous system disorders . Furthermore, the cyclopropylamine group is a key building block in the synthesis of several important antibiotic agents, including ciprofloxacin and similar drugs . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a well-ventilated place and wear suitable protective clothing, in line with the safe handling procedures for similar chemical substances .

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C11H13Cl2N/c1-7(14-9-3-4-9)8-2-5-10(12)11(13)6-8/h2,5-7,9,14H,3-4H2,1H3

InChI Key

QHMXYJCWQPNHQC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NC2CC2

Origin of Product

United States

Preparation Methods

Route via Cyclopropanation of Aromatic Precursors

Methodology:

  • Starting Material: 3,4-Dichlorophenylacetic acid derivatives or related aldehydes.
  • Key Step: Conversion of the aromatic precursor to a suitable cyclopropanecarboxylic acid or ester, followed by transformation into the amine.

Reaction Sequence:

Step Reaction Reagents/Conditions Outcome
1 Formation of aldehyde 3,4-Dichlorobenzaldehyde -
2 Conversion to α,β-unsaturated acid Malonic acid + pyridine (E)-3-(3,4-dichlorophenyl)-2-propenoic acid
3 Acid chloride formation Thionyl chloride Corresponding acid chloride
4 Cyclopropanation Sodium hydride + dimethylsulfoxonium methylide Cyclopropanecarboxylate derivative
5 Hydrolysis Base hydrolysis Cyclopropanecarboxylic acid
6 Conversion to amine Azide formation + reduction This compound

This pathway aligns with the synthesis described in patent WO 01/92200, where a similar sequence involving aldehyde, acid chloride, and cyclopropanation reagents is employed.

Curtius Rearrangement for Amine Formation

Methodology:

  • Starting Material: Cyclopropanecarboxylic acid derivatives.
  • Key Steps:
    • Conversion of acid to acyl azide.
    • Thermal rearrangement (Curtius rearrangement) to form the amine.

Research Findings:

  • The process involves transforming the acid into an acyl azide using sodium azide and thionyl chloride, followed by heating to induce rearrangement, yielding the cyclopropanamine core.

Stereoselective Synthesis via Chiral Catalysis

Methodology:

  • Use of chiral oxazaborolidine catalysts with borane complexes to stereoselectively reduce keto intermediates, producing optically active cyclopropanamines.

Reaction Summary:

Step Reaction Reagents/Conditions Outcome
1 Stereoselective reduction Chiral oxazaborolidine + borane (1R)- or (1S)-configured intermediates
2 Nitro reduction Catalytic hydrogenation Nitrated cyclopropanamine

This approach ensures high enantiomeric purity, crucial for pharmacological applications.

Data Tables Summarizing Key Reactions and Conditions

Reaction Step Reagents and Conditions Purpose Reference/Source
Aldehyde synthesis 3,4-Dichlorobenzaldehyde, pyridine Aromatic precursor Patent EP2644590A1
Acid chloride formation Thionyl chloride, toluene Activation for cyclopropanation Patent EP2644590A1
Cyclopropanation Sodium hydride, dimethylsulfoxonium methylide Cyclopropane ring formation Patent EP2644590A1
Azide formation Sodium azide, tert-butylammonium bromide Conversion to azide Patent EP2644590A1
Curtius rearrangement Heat Amine formation Patent EP2644590A1
Stereoselective reduction Chiral catalysts, borane Enantiomeric purity Patent WO2008018823A1

Challenges and Optimization Strategies

  • Purity Control: Employing chromatography and recrystallization techniques to remove impurities and stereoisomers.
  • Yield Enhancement: Using continuous flow reactors and optimized reaction parameters such as temperature, solvent, and reagent stoichiometry.
  • Stereochemistry: Application of chiral catalysts and enantioselective reduction methods to obtain optically active compounds.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine moiety undergoes classical nucleophilic reactions, forming derivatives critical for pharmaceutical applications. Key transformations include:

Reaction TypeReagents/ConditionsProductKey Citations
Acylation Acetyl chloride, DCM, base (e.g., Et₃N)N-Acetylcyclopropanamine derivative
Sulfonylation Methanesulfonyl chloride, pyridineN-Sulfonylcyclopropanamine
Reductive Amination Aldehydes/ketones, NaBH₃CNSecondary/tertiary amine derivatives

Mechanistic Insight : The lone pair on the amine nitrogen facilitates nucleophilic attack on electrophilic reagents. Steric hindrance from the cyclopropane and dichlorophenyl groups may reduce reaction rates compared to less hindered amines .

Electrophilic Aromatic Substitution (EAS)

The 3,4-dichlorophenyl group directs electrophiles to specific positions due to the electron-withdrawing effects of chlorine:

PositionElectrophileConditionsProductYieldCitations
Para Nitronium ionHNO₃, H₂SO₄, 0°C3,4-Dichloro-5-nitrophenyl derivative~45%
Meta BromineFeBr₃, Br₂, reflux3,4-Dichloro-5-bromophenyl derivative~30%

Limitations : High steric and electronic deactivation from chlorine substituents necessitates harsh conditions and often results in moderate yields .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under acidic or oxidative conditions:

ConditionsMechanismProductApplication
H₂SO₄ (conc.), 100°C Acid-catalyzed cleavage1-(3,4-Dichlorophenyl)ethylamine sulfateIntermediate for polymer synthesis
Ozone, -78°C Oxidative cleavageDicarbonyl compoundFunctional material precursors

Structural Impact : Ring-opening disrupts the planar geometry, altering the compound’s pharmacological profile .

Oxidation and Redox Reactions

The amine and aromatic system participate in redox transformations:

ReactionOxidizing AgentProductNotes
Amine → Nitro H₂O₂, RuCl₃Nitroso intermediateRequires anhydrous conditions
Aromatic Ring Oxidation KMnO₄, acidicQuinone derivativeLimited by chlorine stability

Comparative Reactivity with Structural Analogs

A comparison with similar compounds highlights substituent effects:

CompoundAcylation Rate (Relative)EAS ReactivityCyclopropane Stability
This compound1.0LowModerate
N-[1-(3,4-difluorophenyl)ethyl]cyclopropanamine1.2ModerateHigh
N-[1-(2-methylphenyl)ethyl]cyclopropanamine2.5HighLow

Fluorine’s electron-withdrawing nature enhances EAS reactivity compared to chlorine .

Scientific Research Applications

N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride
  • Structure : Differs by replacing the 3,4-dichlorophenyl group with a 3-bromophenyl moiety.
  • Molecular Weight : 276.60 g/mol (vs. 230.13 g/mol for the target compound).
  • Reported as an off-white solid with 97% purity .
N-(1-(3,4-Dimethoxyphenyl)ethyl)cyclopropanamine (CAS: 954264-72-3)
  • Structure : Replaces chlorine atoms with methoxy (-OCH₃) groups.
  • Impact : Methoxy substituents enhance electron-donating effects, reducing electrophilicity and possibly diminishing σ-receptor affinity compared to electron-withdrawing chlorine groups .

Cyclopropane vs. Cyclobutane Derivatives

N-{[1-(3,4-Dichlorophenyl)cyclobutyl]methyl}cyclopropanamine (CAS: 1273939-65-3)
  • Structure : Cyclobutane replaces the ethyl linker, creating a bulkier, more rigid framework.
  • Molecular Weight : 270.20 g/mol.
  • Properties : The cyclobutane ring increases steric hindrance, which may reduce membrane permeability but improve selectivity for specific receptor subtypes .

Pharmacological Analogues

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
  • Structure : Shares the 3,4-dichlorophenyl group but incorporates a pyrrolidinyl-ethylamine chain instead of cyclopropanamine.
  • Activity : Potent σ₁ receptor antagonist with demonstrated effects on dopamine release regulation .
SR140333 ((S)-1-[2-(3-(3,4-Dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl)ethyl]-4-phenyl-1-azoniabicyclo[2.2.2]octane chloride)
  • Structure : Contains a 3,4-dichlorophenyl group within a complex piperidine-azoniabicyclo scaffold.
  • Activity : High-affinity neurokinin receptor (NK1) antagonist, highlighting the versatility of dichlorophenyl motifs in targeting diverse receptors .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Role
N-[1-(3,4-Dichlorophenyl)ethyl]cyclopropanamine C₁₁H₁₂Cl₂N 230.13 3,4-Cl₂Ph, cyclopropane σ receptor ligand (intermediate)
N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine HCl C₁₁H₁₄BrN·ClH 276.60 3-BrPh, cyclopropane Research intermediate
N-{[1-(3,4-Dichlorophenyl)cyclobutyl]methyl}cyclopropanamine C₁₄H₁₇Cl₂N 270.20 3,4-Cl₂Ph, cyclobutane Structural analog
BD 1008 C₁₆H₂₃Cl₂N₃·2HBr 493.11 3,4-Cl₂Ph, pyrrolidinyl σ₁ antagonist

Table 2: Receptor Binding Affinities (Selected Compounds)

Compound Name σ₁ Receptor IC₅₀ (nM) σ₂ Receptor IC₅₀ (nM) Dopamine Modulation
BD 1008 2.1 48.3 Inhibits NMDA-stimulated release
SR48968 0.9 12.4 Enhances DA release via NK1 antagonism
This compound Not reported Not reported Presumed σ ligand (structural analogy)

Key Research Findings

  • Halogen Effects : Chlorine atoms in 3,4-dichlorophenyl groups optimize σ receptor binding due to their electron-withdrawing nature, whereas bromine or methoxy substitutions reduce affinity .
  • Conformational Rigidity : Cyclopropane and cyclobutane rings enhance selectivity but may limit bioavailability due to increased hydrophobicity .
  • Pharmacological Overlap : The 3,4-dichlorophenyl moiety is a common pharmacophore in σ and neurokinin receptor ligands, suggesting broad utility in CNS drug design .

Biological Activity

N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine is an organic compound characterized by its cyclopropane structure and a dichlorophenyl group. Its molecular formula is C11H12Cl2NC_{11}H_{12}Cl_2N, with a molecular weight of approximately 230.13 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders.

Chemical Structure and Properties

The unique structure of this compound allows for various chemical interactions that are crucial for its biological activity. The cyclopropanamine moiety facilitates nucleophilic substitutions, while the dichlorophenyl group may participate in electrophilic aromatic substitutions. These characteristics contribute to its pharmacological potential.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Preliminary studies suggest interactions with serotonin and dopamine receptors, which play vital roles in mood regulation and behavior.

  • Receptor Binding : Initial findings suggest that this compound may act as an inhibitor for various neurotransmitter receptors, potentially influencing pathways associated with depression and anxiety disorders.
  • Enzyme Inhibition : Similar compounds have shown efficacy as enzyme inhibitors, indicating that this compound might also inhibit specific kinases involved in cellular signaling pathways.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study demonstrated that compounds with similar structures exhibit antidepressant-like effects in animal models. This compound's binding affinity to serotonin receptors was evaluated, showing promising results for further development as a therapeutic agent.
  • In Vitro Activity :
    • In vitro assays revealed that the compound could inhibit certain kinases involved in neuronal signaling. For example, an IC50 value was determined for its activity against specific kinases relevant to neurological functions.

Comparative Analysis with Related Compounds

Understanding how this compound compares with structurally similar compounds can provide insights into its unique properties and potential applications.

Compound NameCAS NumberMolecular WeightKey Features
N-[1-(4-chlorophenyl)ethyl]cyclopropanamine953741-55-4195.69Single chlorine substitution on the phenyl ring
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine1532594-73-2197.20Contains fluorine substituents instead of chlorine
N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine1017030-54-4209.26Incorporates a methoxy group along with fluorine

Future Directions

Further research is necessary to elucidate the specific mechanisms of action of this compound. Investigations should focus on:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
  • Long-term toxicity studies to assess safety profiles.
  • Clinical trials to evaluate efficacy in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine?

  • Methodology : The compound can be synthesized via alkylation of cyclopropanamine with 1-(3,4-dichlorophenyl)ethyl halides (e.g., bromide or chloride). Reductive amination using sodium cyanoborohydride or catalytic hydrogenation (H₂/Pd-C) is effective for forming the secondary amine bond. For intermediates like 1-(3,4-dichlorophenyl)ethyl ketone, bromination followed by nucleophilic substitution with cyclopropanamine is recommended .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., THF or DCM) to enhance yield and reduce byproducts.

Q. How is purity and structural integrity validated for this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection at ~255 nm (λmax for aromatic chlorinated compounds) to assess purity ≥95% .
  • NMR : Confirm cyclopropane ring integrity (δ 0.5–1.5 ppm for cyclopropane protons) and dichlorophenyl group placement (δ 7.2–7.8 ppm aromatic signals) .
  • Mass Spectrometry : Verify molecular ion peak at m/z 230.13 (C₁₁H₁₃Cl₂N) .

Q. What storage conditions ensure compound stability?

  • Recommendations : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability is confirmed for ≥5 years under these conditions. For solutions, use anhydrous solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can discrepancies in pharmacological activity data be resolved?

  • Root Causes :

  • Stereochemistry : The cyclopropane ring and ethylamine linker may introduce stereoisomers with varying receptor affinities. Use chiral HPLC or X-ray crystallography (e.g., PDB-deposited structures) to isolate enantiomers .
  • Purity Variability : Impurities ≥2% (e.g., dechlorinated byproducts) can skew results. Repurify via recrystallization (ethanol/water) or column chromatography .
    • Validation : Cross-validate assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

Q. What structural modifications improve metabolic stability?

  • Strategies :

  • Deuteration : Replace hydrogen atoms at metabolically labile positions (e.g., ethylamine linker) to slow CYP450-mediated oxidation .
  • Cyclopropane Ring Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce ring-opening susceptibility .
    • Evaluation : Use liver microsome assays (human/rat) to quantify half-life improvements. Monitor metabolites via LC-MS/MS .

Q. How does the 3,4-dichlorophenyl group influence structure-activity relationships (SAR)?

  • Key Findings :

  • The dichlorophenyl moiety enhances lipophilicity (logP ~3.4), improving blood-brain barrier penetration.
  • Chlorine atoms at positions 3 and 4 maximize affinity for aminergic receptors (e.g., σ receptors) compared to mono-chloro or fluoro analogs .
    • Experimental Design : Synthesize analogs (e.g., 3-Cl, 4-F derivatives) and compare binding affinities using competitive displacement assays .

Q. What in vitro models are suitable for assessing neuropharmacological potential?

  • Models :

  • Primary Neuronal Cultures : Measure calcium flux or neurotransmitter release in response to compound exposure.
  • Recombinant Receptor Systems : Express human σ-1 or NMDA receptors in HEK293 cells for target-specific profiling .
    • Data Interpretation : Normalize responses to positive controls (e.g., BD1063 for σ-1) and account for endogenous ligand interference .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

  • Optimization :

  • Use flow chemistry for precise temperature control during cyclopropane ring formation.
  • Replace traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction efficiency .
    • Yield Tracking : Compare batch-to-batch yields using qNMR to identify critical impurities .

Q. What computational tools predict off-target interactions?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Screen against GPCR and ion channel libraries to identify potential off-targets.
  • Machine Learning (DeepChem) : Train models on aminergic receptor datasets to predict binding probabilities .
    • Validation : Confirm predictions with radioligand binding assays for top candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.